molecular formula C15H20ClNO3S B2355231 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1903542-51-7

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2355231
CAS No.: 1903542-51-7
M. Wt: 329.84
InChI Key: RKTOPHFJWUHNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a chemical reagent made available for research and development purposes. This compound is structurally characterized by a benzamide core substituted with a chloro and methoxy group, linked to a tetrahydropyranyl-thio-ethyl side chain. This molecular architecture is of interest in medicinal chemistry and drug discovery for the exploration of novel bioactive molecules. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c1-19-14-3-2-11(16)10-13(14)15(18)17-6-9-21-12-4-7-20-8-5-12/h2-3,10,12H,4-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTOPHFJWUHNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCSC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and tetrahydro-2H-pyran-4-thiol.

    Formation of Amide Bond: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with tetrahydro-2H-pyran-4-thiol to form the thioester intermediate.

    Amidation: The thioester intermediate is then reacted with an amine, typically under basic conditions, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1. Antimicrobial Properties:
Research has indicated that derivatives of 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial and fungal strains. For instance, compounds in the same family have been compared to established antibiotics like ciprofloxacin and penicillin G, demonstrating comparable or superior efficacy against mycobacterial infections .

2. Anticancer Activity:
A series of studies have evaluated the anticancer potential of related compounds, particularly focusing on ovarian and colon cancer cell lines. These studies suggest that modifications to the benzamide structure can enhance anti-proliferative effects. For example, derivatives synthesized from 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide were found to exhibit significant cytotoxicity against human cancer cell lines such as A2780 (ovarian cancer) and HCT-116 (colon cancer) .

3. Inhibition of Photosynthetic Electron Transport:
The compound's derivatives have also been tested for their ability to inhibit photosynthetic electron transport in plant chloroplasts, indicating potential applications in agricultural biochemistry .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzamide Core: Utilizing known methods for amide bond formation.
  • Introduction of Functional Groups: The chloro and methoxy groups are introduced via electrophilic aromatic substitution.
  • Sulfur Incorporation: The oxan-4-ylsulfanyl moiety is integrated through nucleophilic substitution reactions.

The structure-activity relationship studies indicate that substituents on the benzene ring significantly affect the biological activity, with specific configurations leading to enhanced potency against targeted pathogens or cancer cells .

Case Studies

StudyObjectiveFindings
Abdelaziz et al. (2015)Evaluate anticancer activityIdentified potent derivatives against ovarian and colon cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
PMC6259751 (2011)Assess antimicrobial efficacyCompounds showed comparable activity to established antibiotics against various pathogens .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways.

Comparison with Similar Compounds

Glibenclamide (Glyburide)

  • CAS : 10238-21-8
  • Structure : Shares the 5-chloro-2-methoxybenzamide core but substitutes the oxan-4-ylsulfanyl group with a cyclohexylurea moiety.
  • Pharmacology : Targets sulfonylurea receptors (SUR1) in pancreatic β-cells, used for type 2 diabetes .
  • Key Difference : While glibenclamide weakly inhibits NLRP3 at high doses, 16673-34-0 exhibits superior NLRP3 specificity at lower concentrations .

5-Chloro-2-methoxy-N-[2-(4-methoxy-3-methylaminothiocarbonylsulfonylphenyl)-ethyl]-benzamide Sodium Salt

  • CAS: Not explicitly provided (see ).
  • Structure: Introduces a methoxy group and methylaminothiocarbonyl substituent on the sulfamoylphenyl ring.
  • Pharmacology : Designed for ischemic heart disease treatment; the sodium salt improves aqueous solubility and bioavailability .

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide

  • CAS : 1262010-41-2
  • Structure : Replaces methoxy with a hydroxy group and substitutes oxan-4-ylsulfanyl with methanesulfonyl.
  • Pharmacology : Enhanced polarity due to the hydroxy group may alter metabolic stability and receptor binding compared to 16673-34-0 .

Functional Analogs in Inflammation and Ischemia

Thiazolidinone Derivatives

  • Examples : 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide (CAS 302549-32-2) .
  • Structure: Incorporates a thiazolidinone ring instead of the sulfamoyl group.
  • Pharmacology : Targets oxidative stress pathways; divergent mechanism from NLRP3 inhibition but shares anti-inflammatory applications .

Sulfonamide-Based NLRP3 Inhibitors

  • Examples : Glyburide derivatives and 16673-34-0.
  • Key Finding : Para-substitution of sulfamoyl groups (as in 16673-34-0) optimizes NLRP3 binding, while ortho/meta substitutions reduce potency .

Comparative Pharmacological Data

Compound CAS Target Key Activity Efficacy (Model) Reference
16673-34-0 16673-34-0 NLRP3 Reduces infarct size by 60% Mouse myocardial ischemia
Glibenclamide 10238-21-8 SUR1/NLRP3 Weak NLRP3 inhibition at 10 mg/kg In vitro macrophage assays
Sodium Salt Derivative N/A Ischemic pathways Improved solubility (>2-fold) Preclinical cardiac models
Thiazolidinone Analogs 302549-32-2 ROS pathways IC50 = 1.2 µM for oxidative stress Cell-based assays

Biological Activity

5-Chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

The compound possesses the following chemical characteristics:

  • Molecular Formula : C16H17ClN2O4S
  • Molecular Weight : 368.84 g/mol
  • CAS Number : 16673-34-0

Antimicrobial Activity

Research indicates that derivatives of 5-chloro-2-methoxybenzamide exhibit significant antimicrobial properties. A study evaluated a series of sulfonamides, including derivatives of this compound, against various bacterial strains. The most active derivative demonstrated a minimum inhibitory concentration (MIC) of 15.62–31.25 μmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (μmol/L)
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (methicillin-sensitive)15.62–31.25
4-Amino-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1–4

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values in the low micromolar range for derivatives tested against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCancer Cell LineIC50 (µM)
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideHCT1161.9
MCF72.3

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and interfere with cellular processes in target organisms or cells. The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis, which is crucial for bacterial growth and replication . Additionally, the presence of the chloro and methoxy groups may enhance the lipophilicity and cell membrane permeability, facilitating better interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium Species : A study highlighted that several derivatives of the compound showed promising activity against Mycobacterium tuberculosis and Mycobacterium avium, indicating potential use in treating mycobacterial infections .
  • Cytotoxicity Evaluation : In a comprehensive evaluation of various benzamide derivatives, this compound was found to significantly reduce cell viability in cancer cell lines compared to standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Activation of the benzamide core using ethyl chloroformate and triethylamine in dichloromethane (DCM) to form an intermediate .
  • Step 2 : Introduction of the sulfanyl group via reaction with oxan-4-thiol under controlled pH and temperature (e.g., THF/H₂O solvent system, sodium carbonate as base) .
  • Step 3 : Purification via column chromatography or recrystallization. Key parameters affecting yield include reaction time (3–12 hours) and solvent polarity .

Q. How can the structural integrity of this compound be confirmed?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare experimental 1^1H/13^13C NMR spectra with computational predictions to verify substituent positions .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .
  • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–H stretch if present) .

Q. What methodologies are recommended for assessing the compound's purity and stability?

  • Purity : Thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm) .
  • Stability : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 30 days, monitored via LC-MS .

Q. How should in vitro biological activity assays be designed for this compound?

  • Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM) and controls (e.g., cisplatin). Measure IC₅₀ values via MTT assay .
  • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. Include positive inhibitors for comparison .

Advanced Research Questions

Q. How can contradictions in biological activity data between studies be resolved?

  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Batch Variability : Compare purity and stereochemistry across synthetic batches using chiral HPLC or X-ray crystallography .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Solvent Optimization : Replace THF with DMF for better solubility of intermediates .
  • Catalyst Screening : Test Pd-based catalysts for coupling reactions to reduce side products .
  • Real-Time Monitoring : Use inline FTIR to track reaction progress and terminate at peak conversion .

Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

  • Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy or halogen) and test against biological targets .
  • Scaffold Hopping : Replace the oxan-4-ylsulfanyl group with morpholine or piperazine derivatives to assess impact on solubility and potency .

Q. What advanced techniques characterize the compound's stability under physiological conditions?

  • Forced Degradation Studies : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, followed by LC-MS to identify degradation products .
  • Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life (t₁/₂) .

Q. How can computational methods elucidate the compound's mechanism of enzyme inhibition?

  • Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., PARP-1 or HDACs) .
  • MD Simulations : Run 100-ns simulations to analyze ligand-protein stability and key interactions (e.g., hydrogen bonds with catalytic residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.